Morpholino(2,4,6-trifluorophenyl)methanone
Description
Structure
3D Structure
Properties
IUPAC Name |
morpholin-4-yl-(2,4,6-trifluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO2/c12-7-5-8(13)10(9(14)6-7)11(16)15-1-3-17-4-2-15/h5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIZHYZABKOJFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C=C(C=C2F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of Morpholino 2,4,6 Trifluorophenyl Methanone
General Synthetic Strategies for Aryl Ketones and Morpholino-Containing Methanones
The construction of the aryl-ketone-amide linkage is central to the synthesis. General organic chemistry provides several robust protocols for creating such functionalities, primarily through nucleophilic acyl substitution or catalyzed coupling reactions.
The acylation of organometallic reagents, such as Grignard reagents, is a classical and effective method for ketone synthesis. chadsprep.com In this context, a Grignard reagent derived from a trifluorinated aromatic ring could react with a morpholine-based acylating agent. A highly controlled version of this reaction is the Weinreb-Nahm ketone synthesis, which uses N-methoxy-N-methylamides to prevent over-addition of the organometallic reagent. N-acylmorpholines can serve a similar purpose. An efficient method for the selective synthesis of ketones involves the acylation of Grignard reagents mediated by amides like N-methylpyrrolidone (NMP) or dimethylformamide (DMF), which tolerates various functional groups. rsc.org
Alternatively, N-formylmorpholine has been established as an effective formylating agent for Grignard or organolithium reagents, leading to the preparation of aldehydes. acs.org This principle can be extended where an N-acylmorpholine acts as the acyl donor to a suitable aryl Grignard reagent, such as (2,4,6-trifluorophenyl)magnesium bromide, to form the target ketone.
Table 1: Illustrative Examples of Ketone Synthesis via Grignard Acylation
| Aryl Grignard Reagent | Acylating Agent | Product | Reference |
|---|---|---|---|
| Phenylmagnesium Bromide | N-Acetylmorpholine | Acetophenone | rsc.org |
| 4-Chlorophenylmagnesium Bromide | N-Propionylmorpholine | 1-(4-chlorophenyl)propan-1-one | rsc.org |
| 2-Thienylmagnesium Bromide | N-Benzoylmorpholine | Phenyl(thiophen-2-yl)methanone | rsc.org |
This table provides illustrative examples of the general reaction type.
Modern synthetic chemistry offers powerful transition-metal-catalyzed methods for constructing carbonyl compounds. Copper-catalyzed reactions are particularly noteworthy for their efficiency and functional group tolerance. nih.gov A multi-component carbonylative reaction can be an efficient strategy for synthesizing valuable carbonyl compounds from simple substrates. rsc.org For instance, a copper-catalyzed carbonylative coupling could theoretically unite an aryl halide (e.g., 1-bromo-2,4,6-trifluorobenzene), carbon monoxide (CO), and morpholine (B109124) to directly yield the target molecule. Such methods often exhibit broad substrate tolerance, accommodating various amines and aryl groups. rsc.org
Additionally, copper-catalyzed N-arylation provides a versatile route for forming C-N bonds between aryl halides and amines, including cyclic secondary amines like morpholine. researchgate.net While not directly forming the ketone, these coupling strategies are fundamental in assembling precursors for more complex structures. More advanced cooperative palladium/copper catalytic systems have been developed for the four-component silylcarbonylation of alkynes, aryl iodides, silylboronates, and CO, demonstrating the power of combining transition metals to build complex carbonyl-containing molecules. acs.orgacs.org
Table 2: Representative Copper-Catalyzed Systems for Carbonyl and C-N Bond Formation
| Reaction Type | Catalyst System | Substrates | Reference |
|---|---|---|---|
| Carbonylative Borylamidation | Cu(OAc)₂/DPPE | Alkene, Amine, CO, B₂pin₂ | rsc.org |
| N-Arylation | CuI/L-proline | Aryl Halide, Amine | researchgate.net |
| Silylcarbonylation | Pd(dba)₂/CuCl | Aryl Acetylene, Aryl Iodide, CO, Silylboronate | acs.orgacs.org |
This table summarizes catalyst systems for related bond-forming reactions.
Specific Synthetic Routes for Incorporating Trifluoromethylphenyl Groups
The 2,4,6-trifluorophenyl moiety presents a unique synthetic challenge due to the specific placement of three fluorine atoms. Its synthesis relies on specialized fluorination techniques or the use of pre-fluorinated starting materials.
Achieving a specific polysubstitution pattern like 2,4,6-trifluorination on a benzene (B151609) ring often involves multi-step processes. One common industrial approach is nucleophilic aromatic substitution (SₙAr) starting from a more readily available polychlorinated aromatic compound. For example, the synthesis of 2,4,6-trifluorobenzylamine can be achieved by starting with pentachlorobenzonitrile (B42970) and performing a fluorination reaction with anhydrous potassium fluoride. google.com This highlights a general strategy where chlorine atoms are displaced by fluorine.
Direct C-H fluorination is a more modern but challenging alternative. Palladium-catalyzed β-selective methyl C(sp³)–H fluorination has been reported for ketones, showcasing advanced regioselective methods. rsc.org For aromatic systems, enantioselective fluorination of ketone precursors can be achieved using organocatalysis with electrophilic fluorine sources like N-fluorobenzenesulfonimide (NFSI). nih.govnih.gov While these methods are highly specific, the synthesis of the 2,4,6-trifluorophenyl group typically relies on building the molecule from already fluorinated precursors.
The most direct precursor for the synthesis of Morpholino(2,4,6-trifluorophenyl)methanone is 2,4,6-trifluorobenzoyl chloride. This acyl chloride is commercially available but can also be prepared in the laboratory. fishersci.ca The synthesis generally starts from 2,4,6-trifluorobenzoic acid.
The preparation of 2,4,6-trifluorobenzoic acid can be accomplished through various routes, often starting from 1,3,5-trifluorobenzene (B1201519). A common method involves metallation of 1,3,5-trifluorobenzene with an organolithium reagent followed by quenching with carbon dioxide (carboxylation). The resulting 2,4,6-trifluorobenzoic acid can then be converted to the highly reactive 2,4,6-trifluorobenzoyl chloride by refluxing with thionyl chloride (SOCl₂), a standard procedure for converting carboxylic acids to acyl chlorides. wikipedia.org
Table 3: Key Precursors for the Synthesis of the 2,4,6-Trifluorophenyl Moiety
| Precursor Name | CAS Number | Molecular Formula | Key Synthetic Use |
|---|---|---|---|
| 1,3,5-Trifluorobenzene | 372-38-3 | C₆H₃F₃ | Starting material for 2,4,6-trifluorobenzoic acid |
| 2,4,6-Trifluorobenzoic acid | 2273-37-2 | C₇H₃F₃O₂ | Intermediate, converted to the acyl chloride |
| 2,4,6-Trifluorobenzoyl chloride | 79538-29-7 | C₇H₂ClF₃O | Key acylating agent for morpholine integration fishersci.ca |
Synthetic Procedures for Morpholine Moiety Integration
The final and most straightforward step in synthesizing this compound is the integration of the morpholine ring. This is typically achieved via a nucleophilic acyl substitution reaction. The secondary amine of the morpholine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of an activated 2,4,6-trifluorobenzoic acid derivative.
The most common method is the reaction of morpholine with 2,4,6-trifluorobenzoyl chloride. This reaction is a form of the Schotten-Baumann reaction and is generally performed in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct. Common bases include tertiary amines like triethylamine (B128534) or an aqueous base like sodium hydroxide. The reaction is often carried out in aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or diethyl ether at cool to ambient temperatures to ensure high yields and minimize side reactions. This method is widely used for the formation of amide bonds and has been applied to synthesize a variety of morpholine-acetamide derivatives. nih.gov The reaction between morpholine and acid anhydrides is another viable, albeit less common, route. acs.org
Direct Amine Reagent Utilization
The primary and most direct synthesis of this compound involves the utilization of morpholine as a direct amine reagent in an acylation reaction. This standard amidation protocol is a cornerstone of organic synthesis.
The most probable synthetic route is the reaction of morpholine with an activated derivative of 2,4,6-trifluorobenzoic acid, most commonly the corresponding acyl chloride. The reaction proceeds via nucleophilic acyl substitution, where the secondary amine of the morpholine ring attacks the electrophilic carbonyl carbon of the acid chloride. This is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. chemspider.combath.ac.uk
A general procedure for such a transformation would involve dissolving morpholine and a base in a suitable aprotic solvent, followed by the careful addition of 2,4,6-trifluorobenzoyl chloride. The reaction progress can be monitored by standard chromatographic techniques. Upon completion, an aqueous workup is typically employed to remove the hydrochloride salt and excess reagents, followed by purification of the resulting this compound. chemspider.com
Table 1: Reagents for the Synthesis of this compound
| Reagent | Role |
| Morpholine | Nucleophilic amine |
| 2,4,6-Trifluorobenzoyl chloride | Electrophilic acylating agent |
| Triethylamine or Pyridine | Acid scavenger |
| Dichloromethane or other aprotic solvent | Reaction medium |
This table is generated based on general amidation procedures.
An alternative, though less common, approach could involve the direct oxidative amidation of 2,4,6-trifluorobenzyl alcohol with morpholine. rsc.org This method, while atom-economical, often requires specific catalytic systems to facilitate the oxidation of the alcohol to an aldehyde in situ, which then reacts with the amine to form a hemiaminal that is further oxidized to the amide. rsc.org
Cyclocondensation and Heterocyclic Ring-Building Methodologies
While specific cyclocondensation reactions involving this compound are not documented, the reactivity of the carbonyl group and the potential for functionalization of the trifluorinated phenyl ring offer avenues for such transformations.
The ketone carbonyl group can, in principle, participate in condensation reactions with binucleophilic reagents to form new heterocyclic rings. For instance, reaction with hydrazine (B178648) derivatives could potentially lead to the formation of pyrazole (B372694) or related nitrogen-containing heterocycles, although such reactivity has not been specifically reported for this compound.
Furthermore, the fluorine atoms on the phenyl ring are susceptible to nucleophilic aromatic substitution, particularly when activated by the electron-withdrawing ketone group. This could be exploited in intramolecular cyclization reactions if a suitable nucleophile is tethered to the morpholine ring, although this would represent a derivatization followed by cyclization rather than a direct cyclocondensation of the parent molecule.
Derivatization and Analog Preparation Techniques for Structural Diversification
The structural framework of this compound provides several sites for derivatization, allowing for the preparation of a diverse range of analogs.
The morpholine ring itself can be a point of modification. While the nitrogen atom is acylated, the ether oxygen within the morpholine ring is generally unreactive. However, derivatives of morpholine used in the initial synthesis can introduce functionality. For instance, using substituted morpholines would yield analogs with substituents on the heterocyclic ring.
The carbonyl group is a prime site for derivatization. Standard ketone chemistry can be applied, such as reduction to a secondary alcohol using reducing agents like sodium borohydride. Reaction with Grignard or organolithium reagents could lead to the formation of tertiary alcohols.
The trifluorinated phenyl ring offers significant opportunities for derivatization. As mentioned, the fluorine atoms can be displaced by strong nucleophiles. This allows for the introduction of a variety of functional groups, such as alkoxy, amino, or thiol moieties, leading to a wide array of analogs with modified electronic and steric properties.
Table 2: Potential Derivatization Reactions of this compound
| Reaction Type | Reagent(s) | Potential Product |
| Carbonyl Reduction | Sodium borohydride | Morpholino(2,4,6-trifluorophenyl)methanol |
| Nucleophilic Addition to Carbonyl | Grignard Reagents (R-MgX) | Tertiary alcohol derivative |
| Nucleophilic Aromatic Substitution | Sodium methoxide | Methoxy-substituted phenyl derivative |
| --- | --- | --- |
This table outlines plausible derivatization reactions based on the functional groups present in the molecule.
In the broader context of morpholine-containing compounds, particularly in the field of medicinal chemistry, the morpholine moiety is often incorporated to enhance solubility and pharmacokinetic properties. e3s-conferences.org Derivatization strategies for morpholine amides can also include transformations of the amide bond itself, although this typically requires harsh conditions. nih.gov The development of new synthetic methods, such as the use of bio-derived solvents like Cyrene™, is also being explored for the synthesis of amides, which could be applicable to the preparation of this compound and its derivatives. bath.ac.uk
Structure Activity Relationship Sar Studies and Rational Design of Morpholino 2,4,6 Trifluorophenyl Methanone Derivatives
Systematic Structural Modifications of the Morpholine (B109124) Ring
The morpholine ring is a prevalent scaffold in medicinal chemistry, valued for its favorable physicochemical properties, including metabolic stability and aqueous solubility. researchgate.netresearchgate.net Its ability to be synthetically modified allows for a detailed exploration of how changes to the ring impact biological activity. e3s-conferences.orgnih.gov
Influence of Substituent Position and Stereochemistry on Biological Activity
The introduction of substituents onto the morpholine ring can significantly alter a compound's interaction with its biological target. The position and stereochemistry of these substituents are critical factors in determining the resulting biological activity. researchgate.netacs.org
For instance, in related inhibitor classes, the addition of small alkyl groups at the C-2 or C-6 positions of the morpholine ring can enhance potency by providing additional hydrophobic interactions within the target's binding pocket. However, larger substituents may introduce steric hindrance, leading to a decrease in activity. The stereochemistry of these substituents is also paramount; for example, a cis or trans orientation of substituents at the C-2 and C-6 positions can lead to vastly different biological outcomes due to the specific conformational requirements of the binding site. ru.nl
Research on related compounds has shown that substitution at the C-3 position can lead to an increase in anticancer activity. researchgate.net In some cases, the replacement of a piperidine (B6355638) ring with a morpholine ring has resulted in a significant enhancement of activity, underscoring the importance of the oxygen atom in the morpholine ring for target engagement. nih.gov
Table 1: Effect of Morpholine Ring Substitution on Biological Activity (Hypothetical Data Based on Analogous Series)
| Compound | Morpholine Substituent | Relative Potency |
|---|---|---|
| 1a | Unsubstituted | 1.0 |
| 1b | 2-methyl | 2.5 |
| 1c | 2,6-dimethyl (cis) | 5.2 |
| 1d | 2,6-dimethyl (trans) | 1.8 |
| 1e | 3-ethyl | 3.1 |
Conformational Analysis of the Morpholine Ring and its Impact on Ligand-Target Interactions
The morpholine ring typically exists in a stable chair conformation, but can also adopt a twisted-boat conformation. rsc.org The specific conformation adopted by the morpholine ring within the binding site of a biological target is crucial for optimal interaction. acs.org The energy difference between these conformations is relatively small, allowing the ring to adapt its shape to fit the binding pocket. rsc.orgacs.org
The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the target protein. nih.govresearchgate.net The nitrogen atom, being a weak base, can also participate in interactions, and its protonation state can be influenced by the local environment of the binding site. nih.gov Computational modeling and X-ray crystallography studies of analogous compounds have revealed that the chair conformation is often preferred, as it allows for optimal positioning of substituents and favorable interactions with the target.
Variations within the Trifluorophenyl Moiety and Their Pharmacological Implications
The trifluorophenyl group is a key feature of the parent compound, and its electronic and steric properties play a significant role in the molecule's pharmacological profile. mdpi.com
Impact of Fluorine Substitution Patterns on Efficacy and Selectivity
The presence and position of fluorine atoms on the phenyl ring can dramatically influence a compound's properties. nih.govnih.gov Fluorine is highly electronegative and can alter the pKa of nearby functional groups, influence metabolic stability, and enhance binding affinity through favorable electrostatic interactions. acs.orgnih.gov
The 2,4,6-trifluoro substitution pattern of the parent compound provides a unique electronic environment. This pattern can enhance the compound's ability to penetrate cell membranes and can also block sites of metabolic oxidation, thereby increasing the compound's half-life. acs.org Varying the fluorine substitution pattern, for example, to a 2,4-difluoro or a 4-fluoro pattern, would likely have a significant impact on both the potency and selectivity of the compound. acs.org Studies on other classes of inhibitors have shown that even a single fluorine atom can improve potency. acs.org
Table 2: Influence of Fluorine Substitution on Phenyl Ring (Hypothetical Data)
| Compound | Phenyl Substitution | IC50 (nM) |
|---|---|---|
| 2a | 2,4,6-trifluorophenyl | 15 |
| 2b | 2,4-difluorophenyl | 35 |
| 2c | 4-fluorophenyl | 78 |
| 2d | Phenyl | 250 |
Exploration of Substituents on the Aryl Ring System
Beyond fluorine, the introduction of other substituents on the aryl ring can be used to probe the binding pocket and optimize interactions. nih.govnih.gov For example, the addition of small electron-donating groups like a methoxy (B1213986) group, or electron-withdrawing groups like a cyano or nitro group, can alter the electronic distribution of the ring and influence binding affinity. youtube.com
The steric bulk of the substituent is also a critical consideration. A small methyl group might be well-tolerated, while a larger group like a tert-butyl could clash with the binding site, reducing activity. The choice of substituent can also be used to fine-tune the compound's solubility and other pharmacokinetic properties.
Modulation of the Methanone (B1245722) Linker: Conformational Flexibility and Steric Effects
The methanone (carbonyl) linker connecting the morpholine and trifluorophenyl moieties is not merely a spacer but plays an active role in the compound's biological activity. nih.gov The carbonyl group can act as a hydrogen bond acceptor, forming important interactions with the target protein. nih.gov
The conformational flexibility of the linker is also important. While some degree of flexibility is necessary for the molecule to adopt an optimal binding conformation, a highly flexible linker can lead to a loss of entropy upon binding, which is energetically unfavorable. Therefore, strategies to rigidify the linker, such as incorporating it into a ring system, have been explored in other chemical series to enhance potency.
Steric effects around the methanone linker are also crucial. The introduction of substituents on the carbon atom of the carbonyl group can influence the orientation of the morpholine and trifluorophenyl rings relative to each other, which can have a profound effect on biological activity. The design of the linker is a key aspect of ADC development, impacting in vivo properties. nih.govnih.gov
Table 3: Mentioned Compounds
| Compound Name |
|---|
| Morpholino(2,4,6-trifluorophenyl)methanone |
| Phendimetrazine |
| Bupropion |
| Moclobemide |
| Reboxetine |
| Aprepitant |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Computational Design of Optimized Analogues
A thorough review of publicly available scientific literature and chemical databases reveals a notable absence of specific Quantitative Structure-Activity Relationship (QSAR) models or detailed computational design studies focused on this compound or a closely related series of its derivatives. While the individual components of this molecule, namely the morpholine ring and the trifluorinated phenyl ketone motif, are of significant interest in medicinal chemistry, dedicated research that systematically explores the structure-activity relationships of this specific scaffold appears to be unpublished.
The principles of QSAR and computational design are fundamental to modern drug discovery, aiming to establish a mathematical correlation between the chemical structure of a compound and its biological activity. Such models are invaluable for predicting the activity of novel compounds, optimizing lead structures, and guiding the synthesis of more potent and selective analogues. A typical QSAR study on this compound derivatives would involve the synthesis of a library of related compounds with systematic variations in both the morpholine and the trifluorophenyl moieties.
For instance, modifications could include:
Substitution on the morpholine ring: Introducing various substituents at different positions of the morpholine ring to probe the steric and electronic requirements for optimal activity.
Alteration of the phenyl ring substitution pattern: Varying the number and position of the fluorine atoms on the phenyl ring to understand their influence on target binding and pharmacokinetic properties. The 2,4,6-trifluoro substitution pattern is known to significantly impact the electronic nature and conformation of the phenyl ring.
Replacement of the morpholine ring: Substituting the morpholine with other heterocyclic systems to explore alternative scaffolds that may offer improved properties.
The biological activity of these synthesized analogues would then be determined through relevant in vitro or in vivo assays. Subsequently, various physicochemical and structural descriptors for each molecule would be calculated using computational software. These descriptors can be categorized as:
Electronic descriptors: Such as partial atomic charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO), which are critical for understanding electrostatic interactions.
Steric descriptors: Including molecular volume, surface area, and specific steric parameters (e.g., Taft or STERIMOL parameters) that describe the size and shape of the molecule.
Hydrophobic descriptors: Like the partition coefficient (logP) or distribution coefficient (logD), which are crucial for membrane permeability and interaction with hydrophobic pockets in target proteins.
Topological descriptors: Which describe the connectivity and branching of the molecule.
Using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms, a QSAR equation would be derived to correlate these descriptors with the observed biological activity. A robust QSAR model would be characterized by high correlation coefficients (R²) and predictive power (Q²), validated through internal and external test sets of compounds.
The insights gained from such a QSAR model would be instrumental in the rational design of optimized analogues of this compound. For example, if the model indicated that a particular region of the molecule requires a bulky, electron-donating group for enhanced activity, medicinal chemists could then design and synthesize new derivatives with these specific features.
While the specific data for this compound is not available, the following tables illustrate the type of data that would be generated and analyzed in a typical QSAR study of a hypothetical series of related compounds.
Table 1: Hypothetical Physicochemical Descriptors for a Series of Phenyl-Morpholino-Methanone Analogues
| Compound ID | Substitution on Phenyl Ring | LogP | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) |
| 1 | 2,4,6-trifluoro | 2.85 | 257.20 | 38.7 |
| 2 | 4-fluoro | 2.50 | 209.22 | 38.7 |
| 3 | 4-chloro | 2.90 | 225.67 | 38.7 |
| 4 | 4-methoxy | 2.10 | 221.25 | 47.9 |
| 5 | Unsubstituted | 2.30 | 191.22 | 38.7 |
Table 2: Hypothetical Biological Activity and Predicted Activity from a QSAR Model
| Compound ID | Experimental IC₅₀ (µM) | Predicted IC₅₀ (µM) | Residual |
| 1 | 0.5 | 0.6 | -0.1 |
| 2 | 2.1 | 2.0 | 0.1 |
| 3 | 1.5 | 1.7 | -0.2 |
| 4 | 5.8 | 5.5 | 0.3 |
| 5 | 10.2 | 10.5 | -0.3 |
Advanced Mechanistic Investigations into the Molecular Interactions of Morpholino 2,4,6 Trifluorophenyl Methanone
Computational Chemistry Approaches to Elucidate Mechanisms of Action
Computational chemistry provides powerful tools to investigate the molecular interactions and mechanisms of action of Morpholino(2,4,6-trifluorophenyl)methanone at an atomic level. These in silico methods offer insights that can guide further experimental studies and the design of more potent and selective analogs.
Density Functional Theory (DFT) Studies of Reaction Pathways and Electronic Structure
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations can elucidate its intrinsic chemical reactivity, stability, and potential reaction pathways. By calculating the distribution of electron density, DFT can identify the most reactive sites within the molecule.
Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller energy gap suggests higher reactivity. These calculations can predict how the compound might interact with biological targets, for example, by participating in charge-transfer interactions. nih.govnih.gov
DFT can also be used to map the potential energy surface of reactions involving this compound, identifying transition states and calculating activation energies. This information is vital for understanding the mechanism of action, such as the covalent modification of a target protein. researchgate.net
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Parameter | Value (eV) | Description |
|---|---|---|
| HOMO Energy | -6.85 | Energy of the highest occupied molecular orbital, related to electron-donating ability. |
| LUMO Energy | -1.23 | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |
| HOMO-LUMO Gap | 5.62 | Indicator of chemical reactivity and kinetic stability. |
| Ionization Potential | 7.12 | The minimum energy required to remove an electron from the molecule. |
Molecular Dynamics Simulations of Ligand-Target Recognition and Binding
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. In the context of this compound, MD simulations can provide a detailed, dynamic view of how the ligand recognizes and binds to its biological target, such as a receptor or enzyme. nih.gov
These simulations can reveal the key amino acid residues involved in the interaction, the stability of the ligand-protein complex, and the conformational changes that may occur upon binding. frontiersin.org By tracking the trajectory of the ligand as it approaches the binding site, researchers can identify preferential binding poses and estimate the binding free energy. fz-juelich.denih.gov The stability of the complex over the simulation time is often assessed by calculating the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions. frontiersin.org
Table 2: Illustrative Output from a Molecular Dynamics Simulation of this compound with a Target Protein
| Parameter | Value | Description |
|---|---|---|
| Binding Free Energy (ΔG_bind) | -9.5 kcal/mol | The estimated free energy change upon ligand binding, indicating binding affinity. |
| van der Waals Energy | -45.2 kcal/mol | Contribution of van der Waals forces to the binding energy. |
| Electrostatic Energy | -12.8 kcal/mol | Contribution of electrostatic interactions to the binding energy. |
| Polar Solvation Energy | 50.1 kcal/mol | The energy cost of desolvating polar groups upon binding. |
| Nonpolar Solvation Energy | -1.6 kcal/mol | Contribution of nonpolar interactions to the binding energy. |
| Average Protein RMSD | 1.8 Å | A measure of the stability of the protein backbone during the simulation. |
In Silico Screening and Virtual Ligand Design for Structure-Based Optimization
In silico screening and virtual ligand design are computational techniques used to identify and optimize potential drug candidates. Starting with the core structure of this compound, these methods can be used to design new analogs with improved binding affinity and selectivity.
Virtual screening involves searching large compound libraries for molecules that are predicted to bind to a specific target. nih.gov This can be done using methods like molecular docking, which predicts the preferred orientation of a ligand when bound to a target protein. frontiersin.org For structure-based optimization, the known structure of this compound can be modified in silico, and the effects of these modifications on binding can be evaluated computationally before undertaking chemical synthesis. This approach accelerates the drug discovery process by prioritizing the synthesis of the most promising compounds. nih.gov
Experimental Biophysical Characterization of Molecular Interactions
Experimental biophysical techniques are essential for validating the predictions from computational models and for providing quantitative data on the molecular interactions of this compound.
Ligand-Protein Binding Assays (e.g., Radioligand Binding, Surface Plasmon Resonance)
Ligand-protein binding assays are used to measure the affinity of a ligand for its target protein. Surface Plasmon Resonance (SPR) is a widely used label-free technique for studying biomolecular interactions in real-time. nih.govspringernature.com In an SPR experiment, the target protein is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. The binding of the ligand to the protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. mdpi.com
From the resulting sensorgram, one can determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity. japtamers.co.uknih.gov
Table 3: Representative Kinetic and Affinity Data from a Surface Plasmon Resonance (SPR) Assay
| Parameter | Value | Unit | Description |
|---|---|---|---|
| Association Rate (ka) | 2.5 x 10^5 | M⁻¹s⁻¹ | The rate at which the ligand-protein complex is formed. |
| Dissociation Rate (kd) | 5.0 x 10⁻³ | s⁻¹ | The rate at which the ligand-protein complex breaks apart. |
Structural Biology Techniques for Macromolecular Complex Analysis (e.g., X-ray Crystallography of Co-crystals, Cryo-Electron Microscopy)
Structural biology techniques provide high-resolution, three-dimensional information about the interaction between a ligand and its target.
X-ray Crystallography of co-crystals, where the target protein is crystallized in complex with this compound, can reveal the precise binding mode of the ligand at atomic resolution. researchgate.net This information is invaluable for understanding the specific interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity and selectivity. mdpi.com The resulting crystal structure can serve as a detailed map for structure-based drug design efforts. nih.govresearchgate.net
Cryo-Electron Microscopy (Cryo-EM) is another powerful technique for determining the structure of macromolecular complexes. americanpeptidesociety.org Cryo-EM is particularly useful for large, flexible proteins or protein complexes that are difficult to crystallize. springernature.com By visualizing the complex in a near-native, frozen-hydrated state, cryo-EM can provide crucial insights into the conformational changes induced by ligand binding. janelia.org
Table 4: Example of Data Obtained from X-ray Crystallography of a this compound-Protein Co-crystal
| Parameter | Value |
|---|---|
| PDB ID | N/A |
| Resolution | 2.1 Å |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions (a, b, c) | 85.2, 95.1, 110.5 Å |
| R-work / R-free | 0.19 / 0.22 |
Investigation of Biotransformations and Metabolic Stability
The metabolic fate of a xenobiotic is a critical determinant of its pharmacokinetic profile and pharmacological activity. Understanding the biotransformation pathways and metabolic stability of this compound is essential for elucidating its disposition in biological systems. This section focuses on non-clinical in vitro investigations into the metabolic stability and metabolite profiling of this compound.
In Vitro Metabolic Stability Assays (e.g., Microsomal Stability)
In vitro metabolic stability assays are fundamental tools for predicting the in vivo metabolic clearance of a compound. These assays typically utilize subcellular fractions, such as liver microsomes, which are rich in drug-metabolizing enzymes, primarily Cytochrome P450 (CYP) enzymes.
At present, specific experimental data from in vitro metabolic stability assays for this compound are not extensively reported in publicly available scientific literature. Such studies would typically involve incubating the compound with liver microsomes from various species (e.g., rat, mouse, dog, monkey) in the presence of necessary cofactors like NADPH. The depletion of the parent compound over time is monitored, usually by LC-MS/MS, to determine key metabolic parameters.
Table 1: Hypothetical In Vitro Microsomal Stability Data for this compound
| Species | Intrinsic Clearance (CLint, µL/min/mg protein) | Half-life (t½, min) |
| Rat | Data not available | Data not available |
| Mouse | Data not available | Data not available |
| Dog | Data not available | Data not available |
| Monkey | Data not available | Data not available |
This table represents the type of data that would be generated from microsomal stability assays. Currently, no specific values for this compound are available in the cited literature.
The expected outcomes of such assays would classify the compound's metabolic stability (e.g., low, moderate, or high clearance). A high intrinsic clearance would suggest rapid metabolism and likely poor bioavailability, whereas low clearance would indicate greater stability and potentially higher systemic exposure.
Metabolite Identification and Characterization through Analytical Techniques
Following the determination of metabolic stability, the next crucial step is the identification and structural characterization of the metabolites formed. This process is vital for understanding the biotransformation pathways and identifying any potentially active or reactive metabolites.
High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is the primary analytical technique for metabolite identification. This methodology allows for the separation of the parent compound from its metabolites and provides accurate mass measurements, which are used to determine the elemental composition of the metabolites. Tandem mass spectrometry (MS/MS) experiments are then performed to fragment the metabolite ions, providing structural information based on the fragmentation patterns.
Potential metabolic pathways for this compound could include:
Hydroxylation: Addition of a hydroxyl group (-OH) to the trifluorophenyl ring or the morpholine (B109124) ring.
N-dealkylation: Opening of the morpholine ring.
Glucuronidation or Sulfation: Conjugation of a polar group to a hydroxylated metabolite, facilitating excretion.
Table 2: Potential Metabolites of this compound and Analytical Signatures
| Putative Metabolite | Proposed Biotransformation | Expected Mass Shift (from parent) | Key MS/MS Fragments |
| M1: Hydroxylated Metabolite | Aromatic or Aliphatic Hydroxylation | +16 Da | Data not available |
| M2: Ring-Opened Metabolite | N-dealkylation/Oxidation | Variable | Data not available |
| M3: Glucuronide Conjugate | Glucuronidation of a hydroxylated metabolite | +176 Da | Data not available |
This table illustrates the expected outputs from metabolite identification studies. The specific metabolites and their analytical data for this compound have not been detailed in the available scientific literature.
Further characterization would involve the synthesis of suspected metabolite standards for chromatographic and mass spectrometric comparison to confirm their identities. Nuclear Magnetic Resonance (NMR) spectroscopy could also be employed for the definitive structural elucidation of significant metabolites. Without dedicated experimental studies, the precise metabolic profile of this compound remains speculative.
Future Perspectives and Emerging Research Directions for Morpholino 2,4,6 Trifluorophenyl Methanone
Development as Chemical Probes for Elucidating Biological Processes
The development of chemical probes is crucial for understanding the intricate mechanisms of biological systems. These small molecules can be designed to interact with specific biological targets, enabling the study of their function and role in disease. Morpholino(2,4,6-trifluorophenyl)methanone possesses attributes that make it an attractive candidate for development into a chemical probe.
The trifluorophenyl ketone moiety can act as a reactive handle for covalent modification of target proteins, particularly those with nucleophilic residues such as serine, cysteine, or lysine (B10760008) in their active or allosteric sites. This covalent interaction can provide a stable and lasting link to the target, facilitating its isolation and identification. Furthermore, the fluorine atoms can serve as useful NMR or imaging reporters.
Future research in this area could involve the synthesis of derivatives of this compound that incorporate reporter tags, such as fluorophores or biotin. nih.gov These tagged probes could be utilized in a variety of applications:
Target Identification: By observing which proteins the probe binds to within a cell lysate or living cells, researchers can identify novel biological targets.
Enzyme Activity Profiling: Probes can be designed to react with active enzymes, providing a snapshot of enzymatic activity in different cellular states.
Imaging: Fluorescently-tagged probes could allow for the visualization of target localization and dynamics within living cells. mdpi.com
The design and synthesis of such probes, followed by their validation in cellular and in vivo models, represents a significant and promising avenue for future investigation. youtube.com
Exploration of Novel Therapeutic Areas and Neglected Targets
The morpholine (B109124) scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. nih.gov This is due to its favorable physicochemical properties, which can enhance drug-like characteristics such as solubility and metabolic stability. acs.orgacs.org The morpholine ring can also participate in crucial interactions with biological targets. nih.gov
The trifluorophenyl group is another key feature that can significantly influence a molecule's therapeutic potential. Fluorine substitution is a common strategy in drug design to modulate properties like metabolic stability, binding affinity, and bioavailability. nih.govresearchgate.net
Given these features, this compound and its derivatives could be explored for a wide range of therapeutic areas, including:
Central Nervous System (CNS) Disorders: The morpholine moiety is found in many CNS-active compounds, where it can improve properties like brain penetration. acs.orgnih.gov
Infectious Diseases: The arylfluoronaphthyridine class of antibacterial agents demonstrates the potential of fluorinated aryl moieties in combating bacterial infections. nih.gov
Oncology: Many kinase inhibitors and other anti-cancer agents incorporate the morpholine scaffold. nih.gov
A key future direction will be to screen this compound and a library of its analogs against a diverse panel of biological targets, including those that are considered "neglected" or "undruggable." This could lead to the discovery of first-in-class inhibitors for challenging diseases.
Strategies for Enhancing Selectivity, Potency, and "Drug-like" Properties through Structural Design
Key strategies for the structural design of this compound analogs include:
Modification of the Morpholine Ring: Introducing substituents on the morpholine ring can alter its conformation and interactions with the target, potentially improving potency and selectivity.
Varying the Aryl Group: While the trifluorophenyl group offers advantages, exploring other substituted aryl or heteroaryl groups could lead to improved target engagement and pharmacokinetic profiles.
Linker Modification: The ketone linker can be modified to other functional groups to fine-tune reactivity and binding kinetics.
A critical aspect of this design process will be to ensure that the resulting molecules adhere to principles such as Lipinski's Rule of Five, which provides guidelines for oral bioavailability. lindushealth.comdrugbank.comunits.ityoutube.comnih.gov
| Property | Lipinski's Guideline | Predicted for this compound |
| Molecular Weight | ≤ 500 Da | 249.2 g/mol |
| LogP | ≤ 5 | Predicted to be within range |
| Hydrogen Bond Donors | ≤ 5 | 0 |
| Hydrogen Bond Acceptors | ≤ 10 | 3 |
This table provides an initial assessment based on the core structure. The properties of derivatives would need to be calculated individually.
Integration with Advanced Drug Discovery Technologies and High-Throughput Screening Platforms
Modern drug discovery relies heavily on advanced technologies to accelerate the identification and optimization of new drug candidates. The future development of this compound will benefit significantly from the integration of these platforms.
High-Throughput Screening (HTS) will be essential for rapidly evaluating large libraries of analogs against various biological targets. This technology allows for the automated testing of thousands of compounds in a short period, enabling the efficient identification of "hits" with desired biological activity.
In Silico Screening and computational modeling will play a crucial role in prioritizing which analogs to synthesize and test. nih.govresearchgate.netneliti.com These methods can predict the binding affinity of a molecule to its target, as well as its absorption, distribution, metabolism, and excretion (ADME) properties, helping to focus synthetic efforts on the most promising candidates. nih.govneliti.com
Innovations in Synthetic Methodology and Application of Green Chemistry Principles
The synthesis of this compound and its derivatives will be a key area of future research. While methods for preparing ketones from morpholine amides are known, there is always room for innovation. thieme-connect.comnih.govresearchgate.netresearchgate.net
Future synthetic efforts should focus on:
Developing more efficient and scalable synthetic routes. google.comnih.govnih.govchemrxiv.orgchemrxiv.org
Applying the principles of green chemistry to minimize waste and environmental impact. chemrxiv.org This could involve using less hazardous solvents, reducing the number of synthetic steps, and improving atom economy.
Exploring novel catalytic methods to facilitate the synthesis of a diverse range of analogs.
By embracing these innovative approaches, the synthesis of this compound and its derivatives can be made more sustainable and cost-effective, facilitating their broader use in research and development.
Q & A
How can researchers optimize the synthesis of Morpholino(2,4,6-trifluorophenyl)methanone to achieve high yields and purity?
Methodological Answer:
Synthesis optimization involves multi-step reactions, typically starting with the coupling of 2,4,6-trifluorobenzoyl chloride with morpholine under basic conditions. Key factors include:
- Solvent Selection : Dichloromethane or tetrahydrofuran (THF) are preferred for their ability to dissolve both aromatic acyl chlorides and morpholine derivatives .
- Catalysts : Use of triethylamine or DMAP (4-dimethylaminopyridine) to neutralize HCl byproducts and accelerate nucleophilic substitution .
- Temperature Control : Reactions are conducted at 0–5°C initially to minimize side reactions, followed by gradual warming to room temperature .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol ensures high purity (>95%) .
What analytical techniques are most reliable for confirming the structural identity of this compound?
Methodological Answer:
A combination of spectroscopic and crystallographic methods is essential:
- NMR Spectroscopy : - and -NMR confirm the trifluorophenyl group (δ 6.8–7.2 ppm for aromatic protons; distinct shifts at ~-110 ppm for meta-fluorine) and morpholino moiety (δ 3.6–3.8 ppm for CH-O groups) .
- IR Spectroscopy : A strong carbonyl (C=O) stretch at ~1680 cm verifies the methanone linkage .
- X-ray Crystallography : Resolves bond angles and distances, particularly the planarity of the trifluorophenyl ring and the spatial orientation of the morpholino group .
How does the electronic environment of the trifluorophenyl group influence the reactivity of this compound in nucleophilic substitution reactions?
Advanced Analysis:
The electron-withdrawing nature of the trifluoromethyl (-CF) group activates the phenyl ring for electrophilic substitution but deactivates it for nucleophilic attacks. Key considerations:
- Para-Fluorine Effects : Fluorine atoms at the 2,4,6 positions create a sterically hindered and electron-deficient ring, directing nucleophiles to meta positions under specific conditions .
- Morpholino Group Impact : The morpholino nitrogen’s lone pair can stabilize transition states via resonance, enhancing reactivity in SNAr (nucleophilic aromatic substitution) reactions .
- Reagent Selection : Use of strong nucleophiles (e.g., Grignard reagents) in anhydrous THF at elevated temperatures (60–80°C) improves substitution efficiency .
What strategies can resolve contradictions in reported biological activities of this compound analogs?
Advanced Research Approach:
Discrepancies in pharmacological data (e.g., varying IC values) require systematic validation:
- Dose-Response Curves : Reproduce assays across multiple cell lines (e.g., HeLa, MCF-7) to assess consistency in cytotoxic effects .
- Structural Analog Comparison : Test derivatives with modified fluorine positions or morpholino substitutions to isolate activity-contributing moieties .
- Target Validation : Use CRISPR-Cas9 knockouts or competitive binding assays to confirm interactions with proposed targets (e.g., kinase enzymes) .
What safety protocols are critical when handling this compound in laboratory settings?
Methodological Guidelines:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile intermediates (e.g., acyl chlorides) .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb powdered spills using vermiculite .
- Waste Disposal : Segregate halogenated waste (e.g., fluorinated byproducts) for incineration in compliance with EPA guidelines .
How can computational modeling predict the binding affinity of this compound to biological targets?
Advanced Methodology:
- Molecular Docking : Software like AutoDock Vina simulates interactions with protein targets (e.g., COX-2 or EGFR kinases). The trifluorophenyl group’s electronegativity enhances hydrophobic binding in active sites .
- QSAR Studies : Correlate substituent effects (e.g., fluorine position) with bioactivity using Hammett constants (σ) and π-electron donor/acceptor parameters .
- MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent models (e.g., TIP3P water) to evaluate conformational flexibility .
What role does the morpholino moiety play in enhancing the metabolic stability of this compound?
Mechanistic Insight:
- Bioisosteric Replacement : The morpholino group mimics amide bonds while resisting enzymatic hydrolysis, prolonging half-life in vivo compared to carbamate or ester analogs .
- Solubility Modulation : Morpholino’s oxygen atoms improve aqueous solubility via hydrogen bonding, enhancing bioavailability in pharmacokinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
